(3-Fluoropyridin-2-yl)methanamine
Overview
Description
The compound (3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom and the amine group in the molecule suggests potential reactivity and utility in various chemical contexts.
Synthesis Analysis
The synthesis of fluoropyridines, such as (3-Fluoropyridin-2-yl)methanamine, can be achieved through fluorodenitration reactions. An efficient method for this transformation involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, which is capable of converting 2- or 4-nitro-substituted pyridines into their corresponding fluoropyridines. However, for 3-nitropyridines, the presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently .
Molecular Structure Analysis
The molecular structure of (3-Fluoropyridin-2-yl)methanamine would be characterized by the presence of a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group. The structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, and Mass spectrometry .
Chemical Reactions Analysis
While the specific chemical reactions of (3-Fluoropyridin-2-yl)methanamine are not detailed in the provided papers, the general reactivity of fluoropyridines and methanamines can be inferred. Fluoropyridines are known to participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom. Methanamines, on the other hand, can engage in reactions typical of primary amines, such as the formation of Schiff bases or amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Fluoropyridin-2-yl)methanamine would likely include a high degree of chemical stability due to the aromatic nature of the pyridine ring and the strong carbon-fluorine bond. The compound's solubility, boiling point, and melting point would be influenced by the presence of the amine group, which could facilitate hydrogen bonding with solvents or other molecules. The compound's spectroscopic properties, such as IR and NMR spectra, would be indicative of its functional groups and molecular structure .
Scientific Research Applications
Biased Agonists for Antidepressant Activity
(3-Fluoropyridin-2-yl)methanamine derivatives have been investigated for their potential as "biased agonists" of serotonin 5-HT1A receptors, particularly in the context of antidepressant-like activity. Research indicates that certain aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class that includes (3-fluoropyridin-2-yl)methanamine, demonstrate high selectivity and efficacy in stimulating ERK1/2 phosphorylation in rat cortex, showing promise as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalysts in Chemical Reactions
Ni(II) complexes of fluorinated tripodal ligands, including derivatives of (3-fluoropyridin-2-yl)methanamine, have been synthesized and shown to catalyze oxidation reactions efficiently. These complexes demonstrate potential in oxidation of cyclohexane and in C-O coupling reactions of phenol with aryl halides, indicating their utility in organic synthesis (Kerbib et al., 2020).
Antibacterial and Antifungal Properties
A synthesized compound related to (3-fluoropyridin-2-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has displayed notable antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Rao et al., 2013).
Photophysical Properties and Photocytotoxicity
The photophysical properties of compounds including (anthracen-9-yl)methanamines, which can be related to (3-fluoropyridin-2-yl)methanamine derivatives, have been studied. These compounds demonstrate intramolecular photoinduced electron transfer leading to quenching of excited states. This property could be significant in the development of photodynamic therapies and molecular imaging techniques (Mathew et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(3-fluoropyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSPKRGYAGOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458608 | |
Record name | (3-fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropyridin-2-yl)methanamine | |
CAS RN |
312904-51-1 | |
Record name | 3-Fluoro-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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